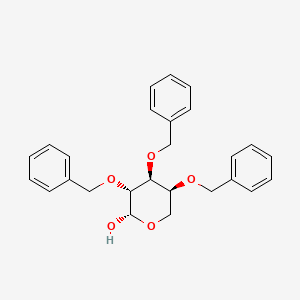

2,3,4-Tri-O-benzyl-beta-L-arabinopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

77943-33-0 |

|---|---|

Molecular Formula |

C26H28O5 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26-/m1/s1 |

InChI Key |

HTSKDJMXBBFKKG-XDZVQPMWSA-N |

SMILES |

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose

This guide provides a comprehensive technical overview of 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose, a key synthetic intermediate in glycoscience. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of its chemical structure, synthesis, and applications. This document delves into the rationale behind the synthetic strategies and characterization methodologies, offering field-proven insights to aid in the successful utilization of this versatile building block.

Introduction: The Strategic Importance of Protected Monosaccharides

In the realm of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge due to the polyhydroxy nature of monosaccharide building blocks.[1] The subtle differences in the reactivity of hydroxyl groups necessitate a strategic approach involving the use of protecting groups to mask certain reactive sites while leaving others available for chemical modification.[1] Benzyl ethers are among the most widely employed "permanent" protecting groups in carbohydrate synthesis.[2] Their stability under a broad range of reaction conditions, coupled with their facile removal via catalytic hydrogenation, makes them invaluable tools for the synthetic chemist.[2][3]

2,3,4-Tri-O-benzyl-L-arabinopyranose is a selectively protected derivative of L-arabinose, a pentose sugar found in various biopolymers. With a free hydroxyl group at the anomeric position, this compound serves as a versatile glycosyl donor, enabling the formation of glycosidic linkages in the synthesis of oligosaccharides and other glycoconjugates. The L-configuration is of particular biological relevance, as L-arabinose is a component of many bacterial and plant polysaccharides.

Unveiling the Chemical Structure

The chemical structure of this compound is characterized by a pyranose ring, an oxane (six-membered saturated ring containing one oxygen atom), with three hydroxyl groups at positions 2, 3, and 4 protected as benzyl ethers. The "beta" designation indicates that the anomeric hydroxyl group at position 1 is in a cis relationship with the substituent at position 2. The "L" configuration specifies the stereochemistry of the chiral centers.

Caption: Chemical structure of this compound.

Stereochemistry and Conformational Analysis

The pyranose ring of L-arabinose is conformationally flexible and can exist in different chair and boat conformations. For L-arabinopyranose derivatives, the ¹C₄ and ⁴C₁ chair conformations are generally the most stable. The presence of bulky benzyl groups at positions 2, 3, and 4 significantly influences the conformational equilibrium.

In the ¹C₄ conformation of beta-L-arabinopyranose, the substituents at positions 2, 3, and 4 are in axial, equatorial, and axial positions, respectively. Conversely, in the ⁴C₁ conformation, these substituents are in equatorial, axial, and equatorial positions. The large steric bulk of the benzyl groups will favor conformations that place them in equatorial positions to minimize steric strain. Therefore, the ⁴C₁ conformation is expected to be the more stable chair form for this compound. This can be experimentally verified using NMR spectroscopy by analyzing the coupling constants between ring protons.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available L-arabinose. A direct, one-step benzylation of L-arabinose is not feasible as it would result in a mixture of partially and fully benzylated products, as well as furanose and pyranose forms. A more controlled and higher-yielding approach involves the initial formation of a methyl glycoside, followed by benzylation and subsequent hydrolysis of the anomeric methyl group.

Caption: Synthetic workflow for 2,3,4-Tri-O-benzyl-L-arabinopyranose.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure adapted from established methods for the synthesis of protected carbohydrates.

Step 1: Synthesis of Methyl L-arabinopyranoside

-

To a stirred suspension of L-arabinose (10.0 g, 66.6 mmol) in anhydrous methanol (100 mL) at 0 °C, add acetyl chloride (1.0 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Neutralize the reaction with an anion exchange resin (e.g., Amberlite IRA-400, OH⁻ form) until the pH is approximately 7.

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain a syrup.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5 to 90:10) to afford methyl L-arabinopyranoside as a mixture of anomers.

Step 2: Synthesis of Methyl 2,3,4-Tri-O-benzyl-L-arabinopyranoside

-

To a solution of methyl L-arabinopyranoside (5.0 g, 30.8 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) at 0 °C under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.9 g, 123.2 mmol) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (14.7 mL, 123.2 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol (10 mL).

-

Pour the mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 to 7:3) to yield methyl 2,3,4-Tri-O-benzyl-L-arabinopyranoside.

Step 3: Hydrolysis to 2,3,4-Tri-O-benzyl-L-arabinopyranose

-

Dissolve methyl 2,3,4-Tri-O-benzyl-L-arabinopyranoside (2.0 g, 4.6 mmol) in a mixture of acetic acid (20 mL) and 1 M aqueous hydrochloric acid (5 mL).

-

Heat the reaction mixture at 80 °C for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into ice-water (100 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2 to 6:4) to give 2,3,4-Tri-O-benzyl-L-arabinopyranose as a mixture of anomers. The beta-anomer can be isolated or enriched through careful chromatography or crystallization.

Characterization: A Spectroscopic Approach

The unambiguous identification and characterization of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of carbohydrate derivatives. The chemical shifts and coupling constants of the anomeric proton and other ring protons provide crucial information about the stereochemistry and conformation of the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.6 | d | J₁,₂ ≈ 8.0 |

| H-2 | ~3.5 | dd | J₂,₁ ≈ 8.0, J₂,₃ ≈ 9.0 |

| H-3 | ~3.7 | t | J₃,₂ ≈ 9.0, J₃,₄ ≈ 9.0 |

| H-4 | ~3.9 | m | |

| H-5ax | ~3.8 | dd | J₅ax,₅eq ≈ 12.0, J₅ax,₄ ≈ 3.0 |

| H-5eq | ~3.6 | d | J₅eq,₅ax ≈ 12.0 |

| -CH₂-Ph | ~4.5 - 5.0 | m | |

| Ar-H | ~7.2 - 7.4 | m | |

| OH | Variable | br s |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~98 |

| C-2 | ~78 |

| C-3 | ~80 |

| C-4 | ~75 |

| C-5 | ~65 |

| -CH₂-Ph | ~72-75 |

| Ar-C | ~127-129 |

| Ar-C (ipso) | ~138 |

Note: The predicted chemical shifts are based on data from structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound. Electrospray ionization (ESI) is a common technique for analyzing carbohydrate derivatives.

-

Expected Molecular Formula: C₂₆H₂₈O₅

-

Expected Exact Mass: 420.1937

-

Expected [M+Na]⁺ Adduct: 443.1834

Applications in Glycoscience and Drug Discovery

2,3,4-Tri-O-benzyl-L-arabinopyranose, with its free anomeric hydroxyl group, is an excellent glycosyl donor for the synthesis of various oligosaccharides and glycoconjugates. The benzyl protecting groups are considered "arming" groups, meaning they increase the reactivity of the glycosyl donor at the anomeric center, facilitating glycosylation reactions.[4]

This building block can be activated under various conditions to form a reactive intermediate, such as a glycosyl trichloroacetimidate or a glycosyl halide, which can then be coupled with a glycosyl acceptor (a molecule with a free hydroxyl group) to form a glycosidic bond.

Caption: General scheme for a glycosylation reaction using 2,3,4-Tri-O-benzyl-L-arabinopyranose.

The resulting oligosaccharides can be used to study carbohydrate-protein interactions, develop carbohydrate-based vaccines, or synthesize novel drug candidates. For instance, L-arabinose-containing oligosaccharides are components of the cell walls of mycobacteria, and synthetic analogues are valuable tools for studying tuberculosis.

Conclusion

This compound is a strategically important building block in carbohydrate chemistry. Its synthesis, while requiring a multi-step approach, is well-established and provides a versatile intermediate for the construction of complex glycans. A thorough understanding of its chemical structure, conformational preferences, and reactivity is crucial for its effective utilization in the synthesis of biologically relevant molecules. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical experimental guidance for researchers in the field.

References

- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their allyl glycosides.

- BenchChem. (2025). Application Notes: Synthesis of Oligosaccharides Using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

-

TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis? Retrieved from [Link]

- Wiley-VCH. (2017). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology.

- BenchChem. (2025). Spectroscopic Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Comparative Guide.

-

PubChem. (n.d.). 2,3,4-Tri-O-benzyl-D-glucopyranose. Retrieved from [Link]

- Matin, M. M., et al. (2022). Synthesis, characterization, in silico optimization, and conformational studies of methyl 4-O-palmitoyl-α-L-rhamnopyranosides. Malaysian Journal of Science, 41(1), 91-105.

- de Bruyn, A., & Anteunis, M. J. (1975). A conformational study of some benzyl beta-D-xylopyranoside derivatives.

- Gerbino, D. C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 261, 115811.

-

PubMed. (n.d.). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

Sources

An In-depth Technical Guide to the Conformational Analysis of β-L-Arabinopyranose Ring Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the conformational analysis of β-L-arabinopyranose, a pentose sugar of significant interest in glycobiology and medicinal chemistry. The guide delves into the fundamental principles governing pyranose ring conformations, with a specific focus on the unique stereoelectronic effects that dictate the conformational landscape of β-L-arabinopyranose. We present a detailed examination of both experimental and computational methodologies for elucidating these conformations, including step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. This document is intended to serve as an in-depth resource for researchers and professionals engaged in the study of carbohydrate structure and its implications for biological function and drug design.

Introduction: The Significance of Carbohydrate Conformation

Carbohydrates are fundamental to a vast array of biological processes, from cellular recognition and signaling to structural integrity.[1][2][3] Their function is intrinsically linked to their three-dimensional structure, with subtle changes in conformation often leading to profound differences in biological activity. The pyranose ring, a common structural motif in carbohydrates, is not planar but exists in a dynamic equilibrium of various non-planar conformations.[4][5] Understanding the preferred conformations and the energetic barriers between them is paramount for deciphering the structure-function relationships of carbohydrates and for the rational design of carbohydrate-based therapeutics.

β-L-Arabinopyranose, an L-series sugar, presents a fascinating case study in conformational analysis due to the interplay of steric and stereoelectronic effects that govern its ring puckering. This guide will provide a detailed examination of the factors influencing its conformational preferences and the state-of-the-art techniques used to probe them.

Fundamentals of Pyranose Ring Conformation

The six-membered pyranose ring, analogous to cyclohexane, adopts a variety of non-planar conformations to alleviate torsional and steric strain. The most stable of these are the chair conformations, with boat and skew-boat forms representing higher energy transition states or local minima.[5]

Chair Conformations: The Energetic Minima

The two primary chair conformations are designated as ¹C₄ and ⁴C₁.[5] In the ¹C₄ conformation, carbon atom 1 is above the plane defined by C2, C3, C5, and the ring oxygen (O5), while C4 is below. Conversely, in the ⁴C₁ conformation, C4 is above the plane and C1 is below. The substituents on the ring can occupy either axial or equatorial positions. Generally, the chair conformation that places the maximum number of bulky substituents in the more spacious equatorial positions is energetically favored.

The Anomeric Effect: A Key Stereoelectronic Influence

A critical factor governing the conformation of pyranose rings is the anomeric effect .[6][7] This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial position, despite the potential for increased steric hindrance.[6] This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic ring oxygen (O5) and the antibonding (σ*) orbital of the C1-substituent bond.[7][8]

Conformational Landscape of β-L-Arabinopyranose

The conformational equilibrium of β-L-arabinopyranose is a delicate balance between steric repulsions and the anomeric effect. In L-sugars, the ¹C₄ chair conformation is often more stable. For β-L-arabinopyranose, the hydroxyl groups at C1, C2, and C4 are in equatorial positions in the ¹C₄ conformation, while the hydroxyl at C3 is axial. In the alternate ⁴C₁ chair, the C1, C2, and C4 hydroxyls become axial, and the C3 hydroxyl becomes equatorial.

The preference for the ¹C₄ or ⁴C₁ conformation is influenced by several factors, including:

-

Steric Interactions: The diaxial interactions between substituents in the ⁴C₁ form can be destabilizing.

-

Anomeric Effect: The axial orientation of the anomeric hydroxyl group in the ⁴C₁ conformation is stabilized by the anomeric effect.

-

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by solvating the hydroxyl groups and modulating the strength of intramolecular hydrogen bonding.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis of β-L-arabinopyranose.[2][9][10]

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying the structure and conformation of carbohydrates in solution.[1][3][11] Key NMR parameters provide crucial insights into the conformational equilibrium.

The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is highly dependent on the dihedral angle (φ) between them, as described by the Karplus equation .[12][13]

-

Large coupling constants (typically 8-10 Hz) are indicative of a trans-diaxial or trans-diequatorial arrangement of protons (φ ≈ 180°).

-

Small coupling constants (typically 1-4 Hz) suggest a gauche relationship (axial-equatorial or equatorial-equatorial, φ ≈ 60°).

By measuring the ³JHH values around the pyranose ring, one can deduce the relative orientations of the protons and, consequently, the dominant chair conformation.

Experimental Protocol: 1D ¹H NMR for ³JHH Determination

-

Sample Preparation: Dissolve 5-10 mg of β-L-arabinopyranose in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

NMR Data Acquisition:

-

Acquire a high-resolution 1D ¹H NMR spectrum on a spectrometer of 500 MHz or higher.

-

Ensure adequate digital resolution to accurately measure coupling constants.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate window functions to enhance resolution.

-

Assign the proton resonances using 2D NMR techniques like COSY and TOCSY if necessary.

-

Measure the ³JHH values for all coupled protons in the pyranose ring.

-

-

Conformational Interpretation:

-

Compare the experimental ³JHH values with those expected for the ideal ¹C₄ and ⁴C₁ chair conformations.

-

A weighted average of the coupling constants can be used to estimate the population of each conformer in the equilibrium.

-

The magnitude of the one-bond coupling constant between the anomeric carbon and its attached proton (¹JC1,H1) is also conformationally dependent. Generally, ¹JC1,H1 values are larger for equatorial protons than for axial protons.[14] For β-anomers, the ¹JC1,H1 is typically around 160 Hz.[14]

NOE experiments provide information about through-space distances between protons. Strong NOEs are observed between protons that are close in space (typically < 5 Å), such as those in a 1,3-diaxial relationship.

Data Presentation: Typical NMR Parameters for Pyranose Conformations

| Parameter | Axial Proton | Equatorial Proton | Dihedral Angle (φ) |

| ³JHH (ax-ax) | ~8-10 Hz | - | ~180° |

| ³JHH (ax-eq) | ~2-4 Hz | ~2-4 Hz | ~60° |

| ³JHH (eq-eq) | ~2-4 Hz | ~2-4 Hz | ~60° |

| ¹JC1,H1 | ~160 Hz | ~170 Hz | - |

Computational Approach: Molecular Modeling

Computational methods are invaluable for complementing experimental data and providing a more detailed picture of the conformational landscape.[10][15]

Molecular mechanics force fields provide a rapid method for exploring the potential energy surface of a molecule and identifying low-energy conformers.

DFT calculations offer a higher level of theory for optimizing the geometries of the identified conformers and calculating their relative energies and NMR parameters.

Computational Workflow: Conformational Search and Analysis

Integrated Analysis: Combining Experiment and Theory

The most robust conformational analysis is achieved by integrating experimental NMR data with computational modeling.[2][9] The experimental NMR parameters, particularly ³JHH values, serve as crucial restraints for validating and refining the computational models. By calculating the population-weighted average of the NMR parameters for the computed conformers and comparing them to the experimental values, a self-validating and highly accurate model of the conformational equilibrium can be established.

Conclusion

The conformational analysis of β-L-arabinopyranose is a multifaceted challenge that requires a synergistic approach combining high-resolution NMR spectroscopy and sophisticated computational modeling. A thorough understanding of its conformational preferences is critical for elucidating its role in biological systems and for the design of novel therapeutics. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies necessary to undertake such an analysis, empowering researchers to unravel the intricate structural dynamics of this important monosaccharide.

References

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved February 14, 2026, from [Link]

- General NMR Spectroscopy of Carbohydrates and Conformational Analysis in Solution. (n.d.). [Source not further specified].

-

Pérez, S., et al. (n.d.). Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains. PubMed. Retrieved February 14, 2026, from [Link]

-

Woods, R. J. (n.d.). Computational carbohydrate chemistry: what theoretical methods can tell us. PMC. Retrieved February 14, 2026, from [Link]

-

Östervall, J. (2006). Conformational Dynamics of Carbohydrates Studied by NMR Spectroscopy and Molecular Simulations. DiVA portal. Retrieved February 14, 2026, from [Link]

-

Creative Biostructure. (2025, July 1). Using NMR for Glycomics and Sugar Analysis. Retrieved February 14, 2026, from [Link]

-

Raman, E. P., et al. (2009). Computational Study of the Conformational Structures of Saccharides in Solution Based on J Couplings and the “Fast Sugar Structure Prediction Software”. ACS Publications. Retrieved February 14, 2026, from [Link]

- Grokipedia. (n.d.). Karplus equation.

-

Representation of the 3 J H1,H2 , 3 J H2,H3 , 3 J H3,H4 , and 3 J H4,H5... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Foley, B. L., et al. (2015). Investigation of Carbohydrate Recognition via Computer Simulation. MDPI. Retrieved February 14, 2026, from [Link]

-

Perlin, A. S., et al. (n.d.). A study of 13CH coupling constants in hexopyranoses. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 14, 2026, from [Link]

-

Serianni, A. S. (n.d.). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. PMC. Retrieved February 14, 2026, from [Link]

-

Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. (2024, December 31). PMC. Retrieved February 14, 2026, from [Link]

-

L-Arabinose-binding protein-sugar complex at 2.4 A resolution. Stereochemistry and evidence for a structural change. (1981, December 25). PubMed. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Anomeric effect. Retrieved February 14, 2026, from [Link]

-

Exploring Carbohydrate Conformations and Linkages Using Molecular Modelling Approach. (2024, November 21). Diva-portal.org. Retrieved February 14, 2026, from [Link]

-

Representation of 2 J CH of the α-and β-anomeric and pyranose ring... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Conformational Analysis of Thiosugars: Theoretical NMR Chemical Shifts and 3 J H,H Coupling Constants of 5‐Thio‐Pyranose Monosaccharides. (2007, February 2). Journal of Carbohydrate Chemistry. Retrieved February 14, 2026, from [Link]

-

5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved February 14, 2026, from [Link]

-

Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. (2025, September 17). ACS Publications. Retrieved February 14, 2026, from [Link]

- Structure of saccharides. (n.d.). [Source not further specified].

-

Conformational analysis of the α-L-arabinofuranosides present in wheat arabinoxylans from proton-proton coupling constants. (1992, May 1). Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates. (2022, November 2). eScholarship. Retrieved February 14, 2026, from [Link]

-

A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. (n.d.). Canadian Science Publishing. Retrieved February 14, 2026, from [Link]

-

Recent Advances Related to Anomeric and Exo-anomeric Effects in Carbohydrate Chemistry. (2023, September 22). International Research Journal of Pure and Applied Chemistry. Retrieved February 14, 2026, from [Link]

-

Experimental evidence of deviations from a Karplus-like relationship of vicinal carbon-proton coupling constants in some conformationally rigid carbohydrate derivatives. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

-

Conformational Behavior, Topographical Features, and Antioxidant Activity of Partly De-Esterified Arabinoxylans. (2021, August 20). PMC. Retrieved February 14, 2026, from [Link]

-

L-galactopyranose in its more stable chair conformation, and label the substituents as either axial or equatorial. (n.d.). Vaia. Retrieved February 14, 2026, from [Link]

-

L-Arabinopyranose. (n.d.). AA Blocks. Retrieved February 14, 2026, from [Link]

-

Assimilation of arabinogalactan side chains with novel 3-O-β-L-arabinopyranosyl-α-L-arabinofuranosidase in Bifidobacterium pseudocatenulatum. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Without referring to the chapter, draw the chair conformations of (a) β-D-mannopyranose (the C2 epimer of glucose). (2024, August 2). Pearson. Retrieved February 14, 2026, from [Link]

-

L-arabinose-binding protein-sugar complex at 2.4 A resolution. Stereochemistry and evidence for a structural change. (1981, December 25). PubMed. Retrieved February 14, 2026, from [Link]

-

beta-L-arabinopyranose. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Functional Food Ingredient: Arabinose from Preparation, Application and Potent Metabolic Characteristics. (2025, May 29). Taylor & Francis. Retrieved February 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. mdpi.com [mdpi.com]

- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 6. Anomeric effect - Wikipedia [en.wikipedia.org]

- 7. journalirjpac.com [journalirjpac.com]

- 8. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational carbohydrate chemistry: what theoretical methods can tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A study of 13CH coupling constants in hexopyranoses - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2,3,5-Tri-O-benzyl-arabinose: Synthesis, Characterization, and Applications

Introduction

In the landscape of complex carbohydrate synthesis and drug discovery, protected monosaccharides are indispensable tools. This guide provides an in-depth technical overview of 2,3,5-Tri-O-benzyl-arabinose, a pivotal intermediate in the synthesis of nucleoside analogues, glycans, and other bioactive molecules. It is important to note that the nomenclature "2,3,4-Tri-O-benzyl-arabinose" is infrequently encountered in scientific literature and is likely a misnomer for the more common and synthetically useful 2,3,5-isomer. The benzylated hydroxyl groups at the 2, 3, and 5 positions of the arabinose scaffold offer robust protection during multi-step synthetic sequences, while the free anomeric hydroxyl group provides a reactive handle for glycosylation and other modifications. This document will delve into the core identifiers of this compound, detailed synthetic protocols, characterization methodologies, and its critical applications in modern chemical and biomedical research.

Part 1: Core Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. 2,3,5-Tri-O-benzyl-arabinose, existing as both D and L enantiomers, is characterized by a unique set of identifiers. The furanose form is the most commonly utilized isomer in synthesis.

| Identifier | D-Isomer | L-Isomer |

| CAS Number | 37776-25-3[][2] | 89615-42-9 |

| Molecular Formula | C₂₆H₂₈O₅[][2] | C₂₆H₂₈O₅ |

| Molecular Weight | 420.50 g/mol [][2] | 420.50 g/mol |

| IUPAC Name | (3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol[2] | (3R,4S,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |

| SMILES String | C1=CC=C(C=C1)COC[C@@H]2O)OCC3=CC=CC=C3">C@HOCC4=CC=CC=C4[2] | C1=CC=C(C=C1)COC[C@H]2O)OCC3=CC=CC=C3">C@@HOCC4=CC=CC=C4 |

| Appearance | White to off-white powder or solid[3] | Data not readily available |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] | Soluble in organic solvents. |

| Storage | 2-8°C[4] | 2-8°C |

Note: The CAS number 60933-68-8 specifically refers to the β-D-arabinofuranose anomer.[4]

Part 2: Synthesis of 2,3,5-Tri-O-benzyl-arabinose

The synthesis of 2,3,5-Tri-O-benzyl-arabinose typically commences from the parent monosaccharide, D- or L-arabinose. The strategic protection of the hydroxyl groups is a critical step to enable regioselective modifications at the anomeric center. A common and effective route involves the initial formation of a methyl glycoside, followed by benzylation of the free hydroxyl groups, and finally, hydrolysis of the methyl glycoside to liberate the anomeric hydroxyl group.

Experimental Protocol: A Representative Synthesis from D-Arabinose

This protocol is a synthesized representation of common laboratory practices and should be adapted and optimized based on specific experimental conditions and safety protocols.

Step 1: Fischer Glycosylation to form Methyl D-arabinofuranoside

-

Rationale: The Fischer glycosylation is a classic method for the preparation of glycosides from an unprotected monosaccharide. The use of methanol in the presence of an acid catalyst leads to the formation of a mixture of pyranoside and furanoside anomers. The furanoside form is often favored under kinetic control and can be carried forward to the next step.

-

Procedure:

-

Suspend D-arabinose in anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate or an ion-exchange resin).

-

Filter and concentrate the solution under reduced pressure to obtain the crude methyl D-arabinofuranoside. This crude product is often used directly in the next step without extensive purification.

-

Step 2: Benzylation of Methyl D-arabinofuranoside

-

Rationale: The Williamson ether synthesis is employed to protect the hydroxyl groups as benzyl ethers. Benzyl ethers are stable to a wide range of reaction conditions, including acidic and basic hydrolysis, but can be readily cleaved by catalytic hydrogenolysis. Sodium hydride is a strong base used to deprotonate the hydroxyl groups, forming alkoxides that then react with benzyl bromide.

-

Procedure:

-

Dissolve the crude methyl D-arabinofuranoside in an anhydrous aprotic solvent such as DMF.

-

Cool the solution in an ice bath and add sodium hydride portion-wise.

-

Slowly add benzyl bromide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully by the slow addition of methanol, followed by water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 3: Hydrolysis of Methyl 2,3,5-Tri-O-benzyl-D-arabinofuranoside

-

Rationale: The final step involves the selective cleavage of the anomeric methyl glycoside to yield the desired 2,3,5-Tri-O-benzyl-D-arabinose. Acid-catalyzed hydrolysis is a standard method for this transformation. The conditions must be carefully controlled to avoid cleavage of the benzyl ether protecting groups.

-

Procedure:

-

Dissolve the purified methyl 2,3,5-Tri-O-benzyl-D-arabinofuranoside in a mixture of acetic acid and aqueous hydrochloric acid.

-

Heat the reaction mixture and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product can be further purified by flash column chromatography or crystallization.

-

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of 2,3,5-Tri-O-benzyl-D-arabinose.

Part 3: Characterization and Quality Control

The structural integrity and purity of 2,3,5-Tri-O-benzyl-arabinose are confirmed through a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of this compound. The proton NMR spectrum will show characteristic signals for the anomeric proton, the sugar ring protons, and the aromatic protons of the benzyl groups. The carbon NMR will provide distinct signals for each carbon atom in the molecule. Identity is typically confirmed by MS/NMR.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl group (a broad peak around 3400 cm⁻¹) and the C-O bonds of the ethers.

-

Optical Rotation: The specific rotation, measured using a polarimeter, is a critical parameter for confirming the enantiomeric purity of the D- or L-isomer. For 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, a specific rotation of [α]20/D -9.0 to -1.5° (c = 1% in chloroform) has been reported.[4]

-

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of the product. A suitable solvent system will show a single spot for the pure compound.

Part 4: Applications in Research and Drug Development

2,3,5-Tri-O-benzyl-arabinose is a versatile building block with significant applications in several areas of chemical and biomedical research.

Synthesis of Nucleoside Analogues

A primary application of this compound is in the synthesis of modified nucleosides, which are crucial for the development of antiviral and anticancer drugs.[] The protected arabinose derivative can be coupled with various nucleobases (purines and pyrimidines) to form arabinonucleosides. These analogues can act as chain terminators in DNA or RNA synthesis or inhibit key enzymes involved in nucleotide metabolism.

Glycan Synthesis

2,3,5-Tri-O-benzyl-arabinose serves as a precursor for the synthesis of arabinose-containing glycans and oligosaccharides.[3] These complex carbohydrates play vital roles in biological recognition processes, and their synthesis is essential for studying their function and developing carbohydrate-based therapeutics and vaccines.

Elucidation of Biological Pathways

By incorporating isotopically labeled 2,3,5-Tri-O-benzyl-arabinose into synthetic schemes, researchers can prepare probes to study carbohydrate metabolism and the role of arabinose-containing structures in biological systems.

Conclusion

2,3,5-Tri-O-benzyl-arabinose is a cornerstone of modern carbohydrate chemistry. Its well-defined structure, robust protecting groups, and reactive anomeric center make it an invaluable intermediate for the synthesis of a wide array of biologically significant molecules. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is essential for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The continued exploration of the synthetic utility of this compound will undoubtedly lead to further advancements in our understanding of glycobiology and the development of novel therapeutic agents.

References

-

Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their allyl glycosides. Carbohydrate Research, 210, 319-325. [Link]

-

CD BioGlyco. (n.d.). 2,3,5-Tri-O-benzyl-D-arabinofuranose, Purity ≥95%. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2,3,5-Tri-O-benzyl-D-arabinofuranose. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2,3,5-Tri-O-benzyl-beta-L-arabinofuranose. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Selective Benzylation of L-Arabinose at the 2, 3, and 4 Positions

Introduction: The Strategic Importance of Selectively Benzylated L-Arabinose

L-arabinose, a pentose sugar, is a key component of various biopolymers and a versatile chiral starting material in the synthesis of complex carbohydrates and nucleoside analogues. The ability to selectively protect its hydroxyl groups is paramount for its use as a building block in medicinal chemistry and drug development. Specifically, the preparation of L-arabinose derivatives benzylated at the 2, 3, and 4 positions, while leaving the anomeric (C-1) and primary (C-5) hydroxyls available for further modification, is a common requirement for the synthesis of oligosaccharides and glycoconjugates.

Direct regioselective benzylation of the C-2, C-3, and C-4 hydroxyls of unprotected L-arabinose is synthetically challenging due to the similar reactivity of the secondary hydroxyl groups, which typically leads to a complex mixture of partially and fully benzylated products.[1][2] Therefore, a robust and high-yielding protocol necessitates a strategic application of protecting groups to differentiate the hydroxyls based on their position and reactivity.

This application note provides a comprehensive, field-proven, multi-step protocol for the synthesis of 2,3,4-tri-O-benzyl-L-arabinopyranose. The narrative explains the chemical principles underpinning each step, offering researchers and drug development professionals a reliable guide to obtaining this valuable synthetic intermediate.

Synthetic Strategy: A Multi-Step Approach to Regioselectivity

The most logical and efficient pathway to achieve the desired 2,3,4-tri-O-benzylated L-arabinose involves a four-stage process. This strategy leverages the inherent differences in the reactivity of the anomeric, primary, and secondary hydroxyl groups.

The Four-Stage Synthetic Workflow:

-

Anomeric Protection: The anomeric hydroxyl group (C-1) is first protected as a methyl glycoside. This prevents its participation in subsequent reactions and simplifies the purification of intermediates.[3][4]

-

Selective Protection of the Primary Hydroxyl: The sterically less hindered primary hydroxyl group at the C-5 position is then selectively protected using a bulky silyl ether group.[2][5]

-

Perbenzylation of Secondary Hydroxyls: With the C-1 and C-5 positions blocked, the remaining secondary hydroxyl groups at C-2, C-3, and C-4 are benzylated.

-

Deprotection: Finally, the protecting groups at the anomeric and C-5 positions are removed to yield the target compound, 2,3,4-tri-O-benzyl-L-arabinopyranose.

This strategic approach ensures high regioselectivity and yields at each step, culminating in the desired, selectively benzylated L-arabinose derivative.

Visualizing the Synthetic Pathway

The following diagram illustrates the overall workflow for the selective benzylation of L-arabinose.

Caption: Synthetic workflow for 2,3,4-tri-O-benzyl-L-arabinopyranose.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl L-arabinopyranoside

Principle: The anomeric hydroxyl group of L-arabinose is protected by converting it into a methyl glycoside. This is typically achieved via a Fischer glycosidation reaction, where the sugar is treated with methanol in the presence of an acid catalyst.[6] This reaction establishes an equilibrium between the alpha and beta anomers.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Arabinose | 150.13 | 10.0 g | 0.0666 |

| Methanol (anhydrous) | 32.04 | 100 mL | - |

| Acetyl Chloride | 78.50 | 1.0 mL | 0.014 |

| Amberlite IRA-400 (OH⁻ form) | - | As needed | - |

Procedure:

-

To a stirred solution of anhydrous methanol (100 mL) in a round-bottom flask, slowly add acetyl chloride (1.0 mL) at 0 °C.

-

After stirring for 15 minutes, add L-arabinose (10.0 g).

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction mixture by adding Amberlite IRA-400 (OH⁻ form) resin until the pH is approximately 7.

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain a syrup.

-

The crude methyl L-arabinopyranoside can be used in the next step without further purification.

Protocol 2: Selective Protection of the 5-Hydroxyl Group

Principle: The primary hydroxyl group at C-5 is sterically more accessible than the secondary hydroxyls. This allows for its selective protection using a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl).[2] Imidazole is used as a base to activate the silylating agent and neutralize the HCl byproduct.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl L-arabinopyranoside | 164.16 | 10.9 g | 0.0666 |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 11.0 g | 0.0732 |

| Imidazole | 68.08 | 5.4 g | 0.0793 |

| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 100 mL | - |

Procedure:

-

Dissolve the crude methyl L-arabinopyranoside (10.9 g) in anhydrous DMF (100 mL) in a round-bottom flask under an inert atmosphere.

-

Add imidazole (5.4 g) and stir until dissolved.

-

Add TBDMSCl (11.0 g) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 12-16 hours at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield methyl 5-O-tert-butyldimethylsilyl-L-arabinopyranoside.

Protocol 3: Benzylation of the 2, 3, and 4-Hydroxyl Groups

Principle: With the C-1 and C-5 positions protected, the remaining hydroxyl groups at C-2, C-3, and C-4 are benzylated using the Williamson ether synthesis.[3] A strong base, sodium hydride, is used to deprotonate the hydroxyls, followed by nucleophilic attack on benzyl bromide.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 5-O-TBDMS-L-arabinopyranoside | 278.44 | 18.5 g | 0.0666 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 4.0 g | 0.100 |

| Benzyl Bromide | 171.04 | 14.3 mL | 0.120 |

| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 150 mL | - |

Procedure:

-

Dissolve methyl 5-O-TBDMS-L-arabinopyranoside (18.5 g) in anhydrous DMF (150 mL) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (4.0 g of 60% dispersion) portion-wise.

-

Stir the mixture at 0 °C for 1 hour.

-

Slowly add benzyl bromide (14.3 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.

-

Remove the DMF under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Protocol 4: Deprotection to Yield 2,3,4-tri-O-benzyl-L-Arabinopyranose

Principle: This final stage involves the removal of the methyl glycoside and the silyl ether protecting groups. The anomeric methyl ether can be cleaved under mild acidic conditions or using specific reagents like trityl tetrafluoroborate.[7][8] The TBDMS group is readily removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2,3,4-tri-O-benzyl-5-O-TBDMS-L-arabinopyranoside | 548.82 | 36.5 g | 0.0666 |

| Tetrabutylammonium fluoride (TBAF) (1M in THF) | 261.47 | 70 mL | 0.070 |

| Trityl Tetrafluoroborate | 330.11 | 22.0 g | 0.0666 |

| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |

Procedure for Deprotection:

A. Removal of the TBDMS group:

-

Dissolve the fully protected arabinopyranoside (36.5 g) in THF (100 mL).

-

Add TBAF solution (70 mL of 1M in THF) and stir at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture and purify by silica gel chromatography to isolate methyl 2,3,4-tri-O-benzyl-L-arabinopyranoside.

B. Removal of the anomeric methyl group:

-

Dissolve the product from step A in anhydrous dichloromethane (100 mL) under an inert atmosphere.

-

Add trityl tetrafluoroborate (22.0 g) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain 2,3,4-tri-O-benzyl-L-arabinopyranose.

Data Summary

| Step | Product | Expected Yield (%) | Key Characterization |

| 1 | Methyl L-arabinopyranoside | >90 (crude) | ¹H NMR |

| 2 | Methyl 5-O-TBDMS-L-arabinopyranoside | 80-90 | ¹H NMR, ¹³C NMR |

| 3 | Methyl 2,3,4-tri-O-benzyl-5-O-TBDMS-L-arabinopyranoside | 75-85 | ¹H NMR, ¹³C NMR, MS |

| 4 | 2,3,4-tri-O-benzyl-L-arabinopyranose | 85-95 (from step 3 product) | ¹H NMR, ¹³C NMR, MS |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: All reactions, particularly those involving sodium hydride and silyl chlorides, must be carried out under strictly anhydrous conditions to prevent side reactions and ensure high yields.

-

Monitoring by TLC: Careful monitoring of each reaction by TLC is crucial to determine the reaction endpoint and prevent the formation of byproducts.

-

Purification: Silica gel column chromatography is essential for obtaining pure intermediates and the final product. The choice of solvent system for elution should be optimized for each step.

-

Order of Deprotection: The order of deprotection can be altered depending on the desired final product. For instance, if the methyl glycoside is desired, only the silyl group is removed.

Conclusion

The selective benzylation of L-arabinose at the 2, 3, and 4 positions is a critical transformation in carbohydrate chemistry. The multi-step protocol detailed in this application note, which employs a strategic use of protecting groups, provides a reliable and high-yielding pathway to the desired 2,3,4-tri-O-benzyl-L-arabinopyranose. By understanding the underlying chemical principles of each step, researchers can confidently apply and adapt this protocol for the synthesis of complex carbohydrate-based molecules for various applications in drug discovery and development.

References

- Siddiqui, I. R., & Bishop, C. T. (1962). Synthesis of methyl 4-O-methyl-α-DL-arabinopyranoside from 3-methoxy-3,4-dihydro-2H-pyran. Canadian Journal of Chemistry, 40(1), 233-235.

-

Kumar, A., Doddi, V. R., & Vankar, Y. D. (2008). Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. The Journal of Organic Chemistry, 73(15), 5993–5995.[7]

-

Shashkov, A. S., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(20), 4939-4951.[2]

-

Organic Chemistry Portal. (n.d.). Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. Retrieved from [Link][8]

-

Alchemyst. (n.d.). Protecting Groups & Carbohydrates Notes. Retrieved from [Link][5]

Sources

- 1. research.amanote.com [research.amanote.com]

- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alchemyst.co.uk [alchemyst.co.uk]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate [organic-chemistry.org]

Application Note: Precision Glycosylation using 2,3,4-Tri-O-benzyl-β-L-arabinopyranose

Executive Summary

This guide details the strategic application of 2,3,4-Tri-O-benzyl-β-L-arabinopyranose (hereafter TB-L-Ara ) as a versatile glycosyl donor precursor. While L-arabinose is a critical component of plant cell walls (arabinans) and mycobacterial cell envelopes (lipoarabinomannan), its stereochemical control remains a challenge due to the high conformational flexibility of the furanose/pyranose ring and the absence of participating groups at C-2.

This protocol focuses on the Schmidt Trichloroacetimidate (TCA) Method , the industry "Gold Standard" for converting the hemiacetal TB-L-Ara into a highly reactive glycosyl donor. We provide optimized workflows for stereoselective glycosylation, emphasizing the synthesis of α-L-arabinopyranosides (thermodynamic, 1,2-trans-like) and strategies for accessing the challenging β-L-anomers .

Molecule Profile & Reactivity Analysis

| Property | Specification |

| Molecule | 2,3,4-Tri-O-benzyl-β-L-arabinopyranose |

| CAS Number | 27851-29-2 (Generic for isomer mix) |

| Role | Glycosyl Donor Precursor (Hemiacetal) |

| Protecting Groups | Benzyl ethers (Bn) at C-2, C-3, C-4 (Non-participating) |

| Anomeric Center | C-1 Hydroxyl (Free hemiacetal, subject to mutarotation) |

| Key Challenge | Controlling |

Mechanistic Insight: The Conformational Lock

Unlike D-glucose (rigid 4C1 chair), L-arabinopyranose exists in a conformational equilibrium, predominantly favoring the 1C4 chair .

-

-L-Ara-p: Anomeric effect favors the axial position for the aglycone (thermodynamic product). In the 1C4 conformation, the

- -L-Ara-p: The substituent is equatorial in the 1C4 conformation.

-

Implication: Since the Benzyl groups are non-participating (ether-type), they do not form acyloxonium intermediates. Stereocontrol relies heavily on the Anomeric Effect (favoring

) and Solvent Effects (nitrile vs. ether).

Workflow 1: Activation (Synthesis of the TCA Donor)

Before glycosylation can occur, the stable hemiacetal TB-L-Ara must be activated. The most robust method is the formation of the trichloroacetimidate.

Diagram: Donor Synthesis Pathway

Figure 1: Kinetic vs. Thermodynamic control in imidate synthesis. Short reaction times favor the β-imidate.

Protocol A: Synthesis of 2,3,4-Tri-O-benzyl-L-arabinopyranosyl Trichloroacetimidate

Objective: Isolate the reactive donor species.

-

Preparation: Dissolve TB-L-Ara (1.0 equiv, e.g., 420 mg, 1 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert atmosphere (Argon/Nitrogen).

-

Reagent Addition: Add Trichloroacetonitrile (Cl3CCN, 5.0 equiv, 0.5 mL).

-

Catalysis: Cool the mixture to 0°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) catalytically (0.1 equiv).

-

Expert Tip: For strictly kinetic control (favoring

-imidate), use K2CO3 (solid, anhydrous) instead of DBU and stir overnight. DBU is faster but promotes anomerization.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The hemiacetal (polar) will disappear, replaced by a faster-moving spot (Imidate).

-

Workup: Filter through a short pad of Celite (if K2CO3 used) or concentrate directly (if DBU used, though washing with water is recommended to remove DBU).

-

Purification: Flash chromatography on silica gel pre-treated with 1% Triethylamine (to prevent acid-catalyzed hydrolysis on the column). Elute with Hexane/EtOAc (4:1).

-

Storage: Store the resulting oil/solid at -20°C under Argon. It is moisture sensitive.

Workflow 2: Stereoselective Glycosylation

With the imidate in hand, glycosylation is performed using a Lewis acid promoter.

Diagram: Glycosylation Pathways

Figure 2: The oxocarbenium ion intermediate allows attack from either face. In the absence of participating groups, the anomeric effect drives the reaction toward the

Protocol B: TMSOTf-Promoted Glycosylation (Thermodynamic -Selective)

Objective: Synthesize

-

Setup: In a flame-dried flask, combine the TCA Donor (1.2 equiv) and the Glycosyl Acceptor (1.0 equiv, alcohol).

-

Solvent: Dissolve in anhydrous DCM (0.05 M concentration). Add activated 4Å Molecular Sieves (powdered) and stir for 30 min to ensure absolute dryness.

-

Note: DCM is a non-coordinating solvent, allowing the anomeric effect to dominate, favoring the

-product.

-

-

Activation: Cool to -78°C . Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 0.1 equiv) dropwise.

-

Reaction: Stir at -78°C for 30 mins, then slowly warm to -20°C. Monitor by TLC.

-

Quenching: Quench with Triethylamine (Et3N, 2 drops).

-

Workup: Filter, concentrate, and purify via silica gel chromatography.

Protocol C: Nitrile-Mediated Glycosylation (Attempting -Selectivity)

Objective: Shift selectivity toward the

-

Modification: Follow Protocol B, but replace DCM with Acetonitrile (MeCN) or a DCM/MeCN mixture.

-

Mechanism: MeCN can form an equatorial

-nitrilium ion intermediate (kinetically), which shields the -

Alternative: Use Propionitrile at -78°C to maximize kinetic control.

Troubleshooting & Optimization Guide

| Problem | Probable Cause | Solution |

| Hydrolysis of Donor | Moisture in solvent/reagents. | Re-dry DCM over CaH2; flame-dry glassware; increase Molecular Sieves load. |

| Low | High Temperature or wrong solvent. | Lower temp to -78°C for strict |

| N-Acyl Transfer | Acid too strong or reaction too warm. | Use reduced amount of TMSOTf (0.05 eq); keep reaction strictly at low temp. |

| Orthoester Formation | Not applicable for Benzyl protection. | (Benzyl groups do not form orthoesters, simplifying the impurity profile). |

Analytical Data Reference

When analyzing the product via 1H NMR (CDCl3), use the coupling constant (

-

-L-Arabinopyranoside (1C4): H-1 is axial. H-2 is equatorial.

-

-L-Arabinopyranoside (1C4): H-1 is equatorial.[3] H-2 is equatorial.

-

Confirmation: Measurement of

is the definitive method.-

-anomer (axial H):

-

-anomer (equatorial H):

-

-anomer (axial H):

References

-

Schmidt, R. R., & Kinzy, W. (1994). Anomeric-Oxygen Activation for Glycoside Synthesis: The Trichloroacetimidate Method. Advances in Carbohydrate Chemistry and Biochemistry. Link

-

Codée, J. D. C., et al. (2011). Thioglycosides in Sequential Glycosylation Strategies. Chemical Society Reviews. Link

-

Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. Link

-

Ishiwata, A., et al. (2008). Stereoselective Synthesis of Arabinofuranosides and Arabinopyranosides. Journal of the American Chemical Society.[4] Link

-

PubChem. (2025).[5] 2,3,4-Tri-O-benzyl-L-arabinopyranose Compound Summary. Link

Sources

Application Notes and Protocols: Preparation of Glycosyl Halides from Benzylated Arabinose Hemiacetals

Introduction

Glycosyl halides are pivotal intermediates in the synthesis of complex carbohydrates and glycoconjugates, serving as versatile glycosyl donors.[1][2] Their reactivity, while advantageous for forming glycosidic bonds, also necessitates carefully controlled synthetic procedures to ensure stability and stereochemical integrity.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of glycosyl halides, specifically focusing on the conversion of benzylated arabinose hemiacetals.

The benzyl protecting groups are widely employed in carbohydrate chemistry due to their stability across a range of reaction conditions and their facile removal via hydrogenolysis.[4] Arabinose, a key component of various natural oligosaccharides, often requires strategic protection to achieve desired stereochemical outcomes in glycosylation reactions.[5] The conversion of the anomeric hemiacetal to a halide is a critical activation step, transforming the relatively stable hemiacetal into a highly reactive glycosyl donor.[6][7]

This guide will delve into the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of both glycosyl bromides and chlorides, and offer insights into troubleshooting common experimental challenges.

Theoretical Background and Mechanistic Insights

The conversion of a glycosyl hemiacetal to a glycosyl halide is fundamentally a nucleophilic substitution reaction at the anomeric carbon. The hydroxyl group of the hemiacetal is a poor leaving group and therefore requires activation.[8] This is typically achieved by using a halogenating agent that protonates or otherwise activates the anomeric hydroxyl, facilitating its departure as a water molecule or another stable species.

The reaction generally proceeds through an oxocarbenium ion intermediate, which is then attacked by the halide nucleophile. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the protecting groups, the solvent, and the specific halogenating agent employed.[1] In the case of benzylated sugars, the absence of a participating group at the C2 position means that the stereoselectivity is often governed by the anomeric effect, which thermodynamically favors the formation of the α-halide.[9]

Common Reagents for Halogenation

A variety of reagents can be employed to convert glycosyl hemiacetals to their corresponding halides. The choice of reagent often depends on the desired halide (bromide or chloride), the stability of the protecting groups, and the desired reactivity of the resulting glycosyl donor.

-

For Glycosyl Bromides: Reagents such as triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), commonly known as the Appel reagent, are effective under mild conditions.[3][10] This system converts the anomeric hydroxyl into a good leaving group, which is then displaced by bromide.

-

For Glycosyl Chlorides: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[3][4] Other reagents include dichloromethyl methyl ether (CHCl₂OMe).[3]

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the preparation of benzylated arabinosyl bromide and chloride from the corresponding hemiacetal.

Visualization of the Experimental Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. On the Use of 3,5-Di-O-benzylidene and 3,5-Di-O-(di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. Appel-reagent-mediated transformation of glycosyl hemiacetal derivatives into thioglycosides and glycosyl thiols - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Protected L-Arabinose Building Blocks

Abstract & Strategic Overview

L-Arabinose is a critical pentose utilized in the synthesis of mycobacterial cell wall glycans (e.g., Lipoarabinomannan for TB research) and nucleoside antiviral therapeutics. Unlike glucose, which predominantly exists as a stable pyranose, L-arabinose exhibits a significant furanose-pyranose equilibrium in solution.

This guide details the synthesis of two essential building blocks:

-

Per-O-benzylated L-Arabinofuranosyl Trichloroacetimidate (The "Arm" Donor): Used for permanent protection.

-

Per-O-benzoylated L-Arabinofuranosyl Bromide (The "Disarm" Donor): Used for participating group stereocontrol.

The "Furanose Trap" Strategy

The core challenge is locking L-arabinose into its furanose (5-membered) ring. We utilize Fischer Glycosidation under thermodynamic control. While pyranosides are generally more stable for hexoses, the furanoside form of arabinose is accessible and can be "trapped" by reacting with alcohols in the presence of acid.

Critical Decision Point: Anomeric Protection

-

Route A (Allyl Glycoside): Recommended for Benzyl ethers. The allyl group allows for neutral/mild deprotection (isomerization/hydrolysis) to the hemiacetal, avoiding the harsh acidic conditions required to hydrolyze a methyl glycoside, which can degrade benzyl ethers.

-

Route B (Methyl Glycoside): Recommended for Benzoyl esters. Methyl glycosides are easily converted directly to glycosyl bromides using HBr/AcOH, bypassing the hemiacetal stage.

Protocol A: Synthesis of the Benzylated Donor (Allyl Route)

This route is optimized for stability and scalability. It avoids the difficult hydrolysis of methyl furanosides.

Step 1: Fischer Glycosidation with Allyl Alcohol

Objective: Lock L-arabinose into the furanose ring with an orthogonally removable anomeric group.

-

Reagents: L-Arabinose, Allyl Alcohol, Acetyl Chloride (catalyst).

-

Mechanism: Acid-catalyzed equilibrium shift.

Procedure:

-

Suspend L-Arabinose (10 g, 66.6 mmol) in Allyl Alcohol (100 mL).

-

Cool to 0°C. Add Acetyl Chloride (1.0 mL) dropwise. Note: AcCl reacts with alcohol to generate anhydrous HCl in situ.

-

Allow to warm to room temperature (RT) and stir for 24h.

-

QC Check: TLC (DCM/MeOH 9:1) should show disappearance of polar starting material and appearance of two less polar spots (

allyl furanosides). -

Neutralize with solid

, filter, and concentrate in vacuo. -

Yield: Quantitative syrup (mixture of anomers).

Step 2: Global Benzylation

Objective: Install permanent protecting groups on OH-2, OH-3, and OH-5.

-

Reagents: Sodium Hydride (NaH, 60%), Benzyl Bromide (BnBr), DMF.

-

Safety: NaH releases flammable

gas. BnBr is a lachrymator.

Procedure:

-

Dissolve the crude allyl glycoside in dry DMF (100 mL) under Argon.

-

Cool to 0°C. Add NaH (4.0 equiv, 10.6 g) portion-wise. Stir 30 min.

-

Add BnBr (3.5 equiv, 28 mL) dropwise to control exotherm.

-

Warm to RT and stir 16h.

-

Quench: Cool to 0°C. Add MeOH slowly to destroy excess NaH.

-

Workup: Dilute with

, wash with water (3x) to remove DMF. Dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc 8:1).

-

Product: Allyl 2,3,5-tri-O-benzyl-

-L-arabinofuranoside.

Step 3: Anomeric Deprotection (Isomerization/Hydrolysis)

Objective: Reveal the anomeric hydroxyl (hemiacetal) for activation.

-

Reagents:

(Crabtree’s catalyst) or

Procedure:

-

Dissolve benzylated intermediate in dry THF.

-

Add activated Iridium catalyst (3 mol%). Stir under

atmosphere for 10 min (activation), then flush with -

Stir 2h to isomerize the allyl group (

) to the enol ether ( -

Add

(1.5 equiv) and water (5 mL). Stir 1h to hydrolyze the enol ether. -

Workup: Wash with

(to remove iodine). -

Product: 2,3,5-Tri-O-benzyl-L-arabinofuranose (Hemiacetal).

Step 4: Trichloroacetimidate (TCA) Activation

Objective: Create the "Gold Standard" glycosyl donor.

-

Reagents: Trichloroacetonitrile (

), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DCM.

Procedure:

-

Dissolve the hemiacetal (5 g) in dry DCM (50 mL).

-

Add

(10 equiv). -

Cool to 0°C. Add DBU (0.1 equiv). Crucial: Strong bases like NaH can cause rearrangement; DBU is preferred.

-

Stir 2h.

-

Purification: Flash chromatography with

(1%) in the eluent to prevent hydrolysis on silica. -

Storage: Store at -20°C. Stable for months.

Protocol B: Synthesis of the Benzoylated Donor (Methyl Route)

This route is preferred for "disarmed" donors where the electron-withdrawing esters at C-2 participate in glycosylation to ensure 1,2-trans stereoselectivity.

Step 1: Fischer Glycosidation (Methyl)

Procedure: Identical to Protocol A, Step 1, but substitute Methanol for Allyl Alcohol.

-

Product: Methyl

-L-arabinofuranoside (Thermodynamic product).

Step 2: Global Benzoylation

Objective: Install participating ester groups.

-

Reagents: Benzoyl Chloride (BzCl), Pyridine.

Procedure:

-

Dissolve Methyl

-L-arabinofuranoside in Pyridine. -

Cool to 0°C. Add BzCl (3.5 equiv).

-

Stir at RT for 12h.

-

Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then

. -

Product: Methyl 2,3,5-tri-O-benzoyl-

-L-arabinofuranoside.

Step 3: Bromination (One-Pot Hydrolysis/Activation)

Objective: Convert the stable methyl glycoside directly to the reactive glycosyl bromide.

-

Reagents: 33% HBr in Acetic Acid (

).

Procedure:

-

Dissolve the benzoylated intermediate in DCM.

-

Add

(5 equiv) at 0°C. -

Stir at RT for 4h. The strong acid cleaves the methyl glycoside and installs the bromide.

-

Workup: Pour into ice water/DCM. Wash rapidly with cold

. Note: Glycosyl bromides are unstable; use immediately.

Visual Workflows & Mechanisms

Diagram 1: Strategic Synthesis Decision Tree

This diagram illustrates the divergence in strategy based on the desired protecting group (Ether vs. Ester).

Caption: Decision tree for synthesizing "Armed" (Benzyl) vs. "Disarmed" (Benzoyl) L-arabinose donors.

Diagram 2: Fischer Glycosidation Mechanism

Understanding the thermodynamic trap is vital for reproducibility.

Caption: Acid-catalyzed equilibrium shifts L-arabinose to the furanose form, which is trapped by alcohol.

Data Summary & Troubleshooting

Reagent & Yield Comparison Table

| Step | Reagent System | Typical Yield | Critical Parameter |

| Fischer Glycosidation | Allyl-OH / AcCl | >90% | Anhydrous conditions essential to prevent hydrolysis. |

| Benzylation | NaH / BnBr / DMF | 80-85% | Temperature control (0°C) during NaH addition to avoid fire. |

| De-allylation | Ir-Cat / | 75-80% | Complete isomerization required before |

| TCA Formation | 85-90% | Use DBU (mild base); NaH causes rearrangement to amide. | |

| Bromination | HBr / AcOH | Quant. | Product is unstable; use immediately in glycosylation. |

Troubleshooting Guide

-

Problem: Low yield in Fischer glycosidation.

-

Cause: Water in the alcohol or insufficient acid.

-

Fix: Use freshly distilled Allyl Alcohol and generate HCl in situ using Acetyl Chloride.

-

-

Problem: "Charring" or dark color during Benzylation.

-

Cause: Exothermic decomposition of DMF/NaH.

-

Fix: Ensure strict 0°C cooling and slow addition of BnBr.

-

-

Problem: Silica column degradation of TCA donor.

-

Cause: Acidity of silica hydrolyzes the imidate.

-

Fix: Pre-wash the silica column with 1% Triethylamine (

) in Hexanes.

-

References

-

Finch, P., et al. (1991). "Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and ribofuranoses via their allyl glycosides."[1] Carbohydrate Research.

-

Lowary, T. L., et al. (2018). "Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor." The Journal of Organic Chemistry.

-

Schmidt, R. R., et al. (1980). "Trichloroacetimidates as Glycosyl Donors." Angewandte Chemie International Edition.

-

Abronina, P. I., et al. (2015).[2] "An improved preparation of some aryl α-L-arabinofuranosides." Canadian Journal of Chemistry.[2]

Sources

Application of Schmidt Donor Synthesis Using Benzylated Arabinose: A Technical Guide for Researchers

This guide provides an in-depth exploration of the application of Schmidt donor synthesis, specifically focusing on the use of benzylated arabinose thioglycosides as versatile glycosyl donors. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the underlying chemical principles, practical experimental details, and strategic applications in the synthesis of complex carbohydrates.

Introduction: The Significance of Arabinofuranosides and the Power of Schmidt Glycosylation

Arabinofuranosides are integral components of a vast array of biologically significant glycoconjugates, most notably the arabinogalactan and lipoarabinomannan of the mycobacterial cell wall, a key target for anti-tuberculosis therapies. The stereocontrolled synthesis of these furanosides, however, presents a formidable challenge due to the inherent flexibility of the five-membered ring and the lack of a strong anomeric effect, which often leads to mixtures of α and β anomers.

The Schmidt glycosylation, in the context of this guide, refers to the activation of thioglycoside donors, a robust and widely adopted strategy in modern carbohydrate chemistry. Thioglycosides offer a balance of stability for protecting group manipulations and tunable reactivity for glycosidic bond formation. The use of benzyl protecting groups on the arabinose donor plays a crucial role, not only in shielding the hydroxyl groups but also in modulating the reactivity of the donor through an "arming" effect, thereby facilitating the glycosylation reaction.

This technical guide will provide a detailed examination of the synthesis of a key benzylated arabinofuranosyl donor, protocols for its use in glycosylation reactions, and a discussion of its applications in the synthesis of biologically relevant oligosaccharides.

Mechanistic Insights: The Role of Benzyl Groups and Activator Systems

The stereochemical outcome of a glycosylation reaction is a delicate interplay of several factors: the nature of the glycosyl donor and acceptor, the protecting groups, the solvent, and the activation system. In the case of benzylated arabinofuranosyl thioglycosides, the benzyl ethers are considered "arming" protecting groups. Their electron-donating nature increases the electron density at the anomeric center, making the thioglycoside more reactive towards activation.

Upon activation with a thiophilic promoter, such as a combination of a sulfoxide and triflic anhydride (a common Schmidt activation system), the thioglycoside is converted into a highly reactive glycosyl cation intermediate. The stereochemical fate of the incoming glycosyl acceptor is then determined by the facial selectivity of its attack on this intermediate. The flexible nature of the furanose ring means that it can adopt various conformations, influencing the accessibility of the α and β faces of the anomeric carbon.

The choice of activator and solvent can significantly influence the reaction pathway. For instance, less reactive, non-participating solvents like dichloromethane favor the formation of a transient glycosyl triflate, which can then be attacked by the acceptor. In contrast, solvents like acetonitrile can participate in the reaction, forming a transient nitrilium ion, which can influence the stereochemical outcome.

Protocols and Methodologies

This section provides detailed, step-by-step protocols for the preparation of a key benzylated arabinofuranosyl donor and its subsequent use in a glycosylation reaction. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of Ethyl 2,3,5-tri-O-benzyl-1-thio-β-D-arabinofuranoside

This protocol outlines the preparation of a versatile, fully benzylated arabinofuranosyl thioglycoside donor starting from D-arabinose.

Workflow Diagram:

Caption: Synthesis workflow for the benzylated arabinofuranosyl thioglycoside donor.

Step 1: Fischer Glycosylation of D-Arabinose

-

Suspend D-arabinose (1.0 eq) in anhydrous methanol.

-

Add acetyl chloride (0.1 eq) dropwise at 0 °C.

-